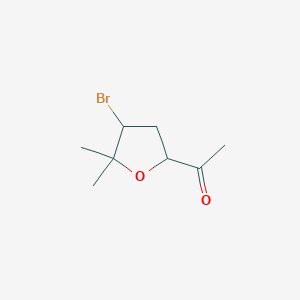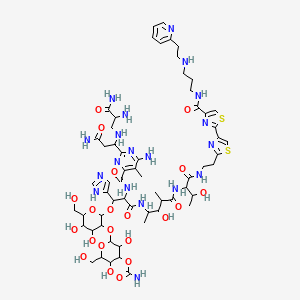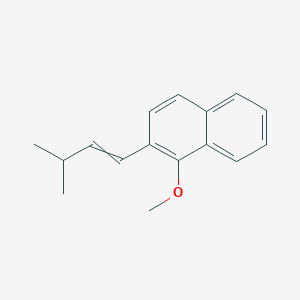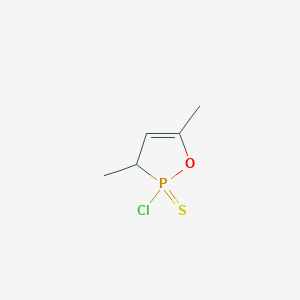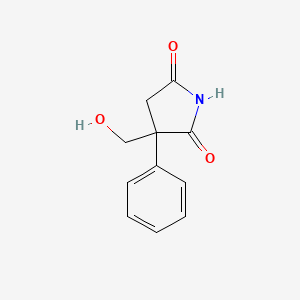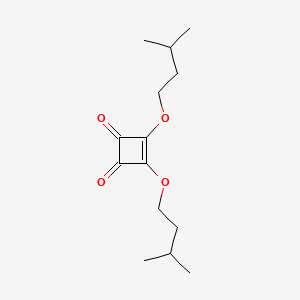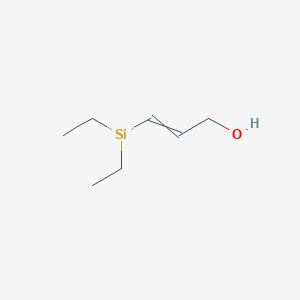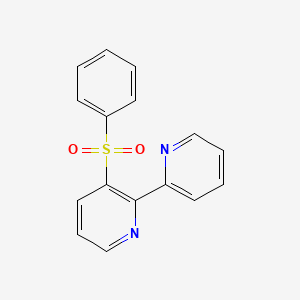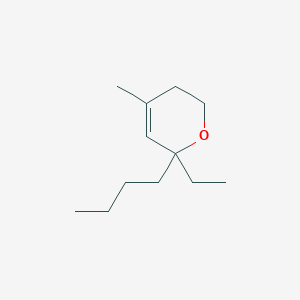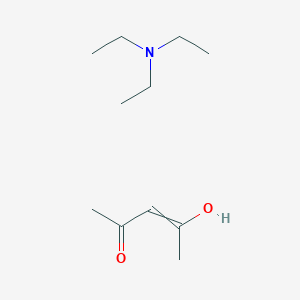
N,N-diethylethanamine;4-hydroxypent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethylethanamine;4-hydroxypent-3-en-2-one is a compound that combines the properties of an amine and an enone. The amine component, N,N-diethylethanamine, is a tertiary amine known for its basicity and nucleophilicity. The enone component, 4-hydroxypent-3-en-2-one, is characterized by the presence of both a hydroxyl group and a conjugated double bond, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine;4-hydroxypent-3-en-2-one can be achieved through a multi-step process involving the preparation of each component followed by their combination. One common method involves the alkylation of diethylamine with ethyl bromide to form N,N-diethylethanamine. Separately, 4-hydroxypent-3-en-2-one can be synthesized through the aldol condensation of acetone and acetaldehyde, followed by dehydration.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N,N-diethylethanamine;4-hydroxypent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The enone can be reduced to form a saturated alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated compounds and alkylating agents are typical reagents.
Major Products Formed
Oxidation: 4-oxopent-3-en-2-one
Reduction: 4-hydroxypentane-2-one
Substitution: Various substituted amines depending on the alkylating agent used.
Scientific Research Applications
N,N-diethylethanamine;4-hydroxypent-3-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-diethylethanamine;4-hydroxypent-3-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, while the enone moiety can participate in Michael addition reactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethylethanamine;4-hydroxypent-3-en-2-one
- N,N-diethylethanamine;4-hydroxybut-3-en-2-one
- N,N-diethylethanamine;4-hydroxyhex-3-en-2-one
Uniqueness
N,N-diethylethanamine;4-hydroxypent-3-en-2-one is unique due to its specific combination of a tertiary amine and an enone with a hydroxyl group. This unique structure allows it to participate in a diverse range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
62154-15-8 |
|---|---|
Molecular Formula |
C11H23NO2 |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
N,N-diethylethanamine;4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C6H15N.C5H8O2/c1-4-7(5-2)6-3;1-4(6)3-5(2)7/h4-6H2,1-3H3;3,6H,1-2H3 |
InChI Key |
ZNIFYNMLJJVXDE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.CC(=CC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


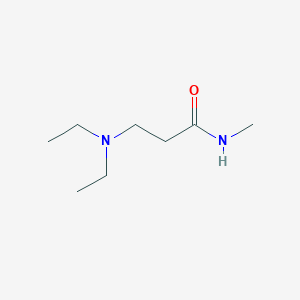
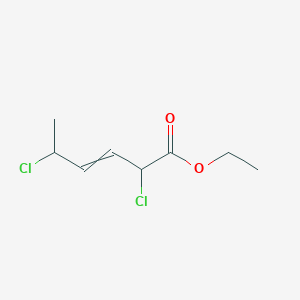

![N-[(E)-[(2-hydroxyphenyl)hydrazinylidene]methyl]-3-nitrobenzamide](/img/structure/B14547492.png)
![4-Chloro-1-cyclohexyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole](/img/structure/B14547494.png)
